molecular formula C17H16N2O4S B2505894 N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide CAS No. 2034499-38-0

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2505894
CAS No.: 2034499-38-0
M. Wt: 344.39
InChI Key: ZOKNGWFYKSYTCD-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is an oxalamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group at the N1 position and a 2-(5-(furan-3-yl)thiophen-2-yl)ethyl group at the N2 position. The compound’s structure integrates furan and thiophene rings, which are known for their electronic and steric properties, making it a candidate for applications in medicinal chemistry or flavor science.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-16(17(21)19-10-13-2-1-8-23-13)18-7-5-14-3-4-15(24-14)12-6-9-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKNGWFYKSYTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Formation of furan and thiophene oxides.

    Reduction: Conversion to corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

This compound’s heterocyclic rings are often found in bioactive molecules. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

Due to its structural similarity to known pharmacophores, this compound might be explored as a lead compound in drug discovery, particularly targeting enzymes or receptors involved in disease pathways.

Industry

In materials science, the compound could be used in the development of organic semiconductors or as a precursor for polymers with specific electronic properties.

Mechanism of Action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the oxalamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table compares N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide with key analogs from the literature:

Compound Name Molecular Formula Substituents Key Properties/Activities References
Target Compound C₁₇H₁₇N₂O₄S* N1: Furan-2-ylmethyl; N2: 2-(5-(furan-3-yl)thiophen-2-yl)ethyl Hypothesized metabolic stability due to oxalamide core; potential flavor/biological activity inferred from analogs .
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) C₁₈H₂₁N₃O₄ N1: 2,4-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Umami flavor enhancer; rapid metabolism in rat hepatocytes without amide hydrolysis .
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide C₁₈H₁₄ClFN₂O₄S N1: 3-Chloro-4-fluorophenyl; N2: Furan-3-yl and thiophen-2-yl groups Limited toxicological data; structural similarity suggests metabolic resistance .
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide C₁₈H₁₄N₂O₆S N1: Benzodioxole; N2: Thiophen-2-yl-furan Structural emphasis on aromatic stacking; no reported bioactivity .

Structural and Functional Insights

  • Heterocyclic Influence : The target compound’s furan and thiophene substituents contrast with S336’s pyridyl and dimethoxybenzyl groups. Furan and thiophene rings may enhance π-π stacking interactions but reduce solubility compared to S336’s polar methoxy groups .
  • Metabolic Stability : Oxalamide derivatives like S336 and the target compound resist amide hydrolysis in hepatocyte assays, suggesting a shared metabolic stability .
  • Synthetic Accessibility : Analogous oxalamides (e.g., , compounds 13–15) are synthesized via carbodiimide-mediated coupling, with yields (36–53%) dependent on steric hindrance from substituents .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its dual furan and thiophene structural motifs linked through an oxalamide group. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Furan Rings : Two furan rings contribute to its aromatic properties.
  • Oxalamide Linkage : This functional group is known for its role in biological activity.
  • Thiophene Substituent : Enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and thiophene rings have shown effectiveness against various pathogens.
  • Anticancer Properties : Structural analogs have been studied for their potential to inhibit cancer cell proliferation.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes, disrupting their function.
  • Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

CompoundBiological ActivityIC50 (µM)Reference
F8–B6SARS-CoV-2 Mpro Inhibition1.57
F8–B22SARS-CoV-2 Mpro Inhibition1.55
N1-(furan...oxalamideAntimicrobial ActivityTBD

Case Studies

  • SARS-CoV-2 Main Protease Inhibition : A study identified analogs that inhibited the main protease of SARS-CoV-2, suggesting that compounds with similar structural features could also exhibit antiviral properties. The IC50 values for the most effective compounds were reported as low as 1.55 µM, indicating potent activity against viral targets .
  • Antimicrobial Effects : Another investigation into related oxalamide derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in developing new antibiotics .

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